(3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate
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Overview
Description
(3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate is an organic compound that features both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate typically involves a multi-step process. One common method includes the reaction of (3,4-dichlorophenyl)methanol with 2-(2-phenylethenesulfonamido)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and yield. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable building block.
Biology
In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition and protein binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory activities, and this compound may exhibit similar effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorophenyl)methanol
- 2-(2-Phenylethenesulfonamido)acetic acid
- (3,4-Dichlorophenyl)methyl acetate
Uniqueness
(3,4-Dichlorophenyl)methyl 2-(2-phenylethenesulfonamido)acetate is unique due to the presence of both dichlorophenyl and sulfonamide groups in a single molecule. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3,4-dichlorophenyl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4S/c18-15-7-6-14(10-16(15)19)12-24-17(21)11-20-25(22,23)9-8-13-4-2-1-3-5-13/h1-10,20H,11-12H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZZGNJRDCRVBR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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